Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate
Overview
Description
Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate is a chemical compound that belongs to the class of 1,2,4-oxadiazoles. The presence of the trifluoromethyl group and the oxadiazole ring in its structure imparts unique chemical and biological properties to this compound .
Mechanism of Action
Target of Action
Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate is a derivative of 1,2,4-oxadiazole, which has been found to have anticancer activity . The primary targets of this compound are likely to be the class-IIa histone deacetylases (HDACs), which are important targets in cancer and disorders of the central nervous system .
Mode of Action
The compound interacts with its targets, the class-IIa HDACs, leading to their inhibition . This inhibition can lead to caspase-mediated apoptosis in cancer cells . Caspases are the members of cysteine proteases, which on activation lead to irreversible apoptosis cell death .
Biochemical Pathways
The inhibition of class-IIa HDACs affects the pathways related to cell growth and survival. This can lead to the activation of caspases, particularly caspase 3, which integrates upstream signals into the final execution of cell death .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This can lead to a reduction in tumor growth and potentially to the regression of the disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with trifluoroacetic anhydride, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like toluene and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process . Quality control measures, including NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Methyl 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate: Different position of the nitrogen atoms in the oxadiazole ring.
Uniqueness
Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable.
Properties
IUPAC Name |
methyl 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c1-18-9(17)7-4-2-6(3-5-7)8-15-10(19-16-8)11(12,13)14/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPCMOCNOKNLTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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